Dipotassium tetrakis(thiocyanato-S)palladate(2-)

Description

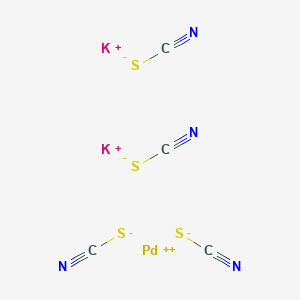

Dipotassium tetrakis(thiocyanato-κS)palladate(II), K₂[Pd(SCN)₄], is a coordination complex where palladium(II) is coordinated by four thiocyanate (SCN⁻) ligands via sulfur atoms. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 15.9625(7) Å, b = 10.9700(5) Å, c = 21.6801(9) Å, and β = 94.104(1)° . Each Pd²⁺ ion adopts a nearly regular square-planar geometry, with Pd–S bond lengths ranging from 2.295(2) to 2.327(2) Å . The thiocyanate ligands are linear, with S–C–N angles between 174.8° and 178.1°, indicative of minimal ligand distortion . The crystal structure features a three-dimensional polymeric network stabilized by K⁺ interactions with sulfur and nitrogen atoms of the ligands, as well as weak C–H⋯S and C–H⋯N hydrogen bonds .

Properties

IUPAC Name |

dipotassium;palladium(2+);tetrathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.2K.Pd/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKPKOWGFRITBO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4K2N4PdS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162928 | |

| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14516-47-3 | |

| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetrakis(thiocyanato-S)palladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Stoichiometry and Conditions

The most common preparation involves reacting palladium(II) chloride (PdCl₂) with excess potassium thiocyanate (KSCN) in aqueous medium. The reaction proceeds via ligand substitution, where thiocyanate ions displace chloride ligands:

A molar ratio of 1:4 for PdCl₂:KSCN is critical to ensure complete substitution. The reaction is typically conducted at 60–80°C under nitrogen to prevent oxidation of thiocyanate to sulfate or cyanate. After 2–3 hours, the solution is cooled, and the product is isolated by vacuum filtration as a bright yellow crystalline solid. Yields range from 70–85% after recrystallization from hot water.

Role of pH and Solvent

Maintaining a slightly acidic pH (4.5–5.5) using dilute HCl prevents hydrolysis of Pd²⁺ to PdO·nH₂O. Polar aprotic solvents like dimethylformamide (DMF) enhance thiocyanate coordination by stabilizing the intermediate [Pd(SCN)₂Cl₂]²⁻ complex. However, aqueous systems are preferred for scalability and ease of isolation.

Alternative Routes Using Palladium Nitrate and Thiocyanate Salts

Nitrate Precursor Method

Palladium(II) nitrate (Pd(NO₃)₂) reacts with KSCN in ethanol-water mixtures to form K₂[Pd(SCN)₄] via intermediate nitrate-thiocyanate complexes:

Ethanol (20–30% v/v) reduces solubility, promoting crystallization. This method avoids chloride contamination but requires strict temperature control (<50°C) to prevent Pd⁰ precipitation.

Metathesis with Ammonium Thiocyanate

Ammonium thiocyanate (NH₄SCN) can replace KSCN, yielding the ammonium-palladate intermediate (NH₄)₂[Pd(SCN)₄], which is subsequently treated with KOH:

This two-step process achieves higher purity (≥95%) but involves handling gaseous NH₃, necessitating fume hood use.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

IR Spectroscopy : Strong ν(C≡N) stretches at 2050–2100 cm⁻¹ and ν(Pd–S) vibrations at 320–350 cm⁻¹ confirm S-bonded thiocyanate. N-bonded isomers (M–NCS) exhibit ν(C≡N) < 2000 cm⁻¹.

-

UV-Vis : Intense ligand-to-metal charge transfer (LMCT) bands at 380–400 nm (ε ≈ 5000 M⁻¹cm⁻¹) corroborate square-planar geometry.

X-ray Crystallography

Single-crystal studies reveal a Pd–S bond length of 2.30–2.35 Å and S–Pd–S bond angles of 90±2°, consistent with idealized square-planar symmetry. The thiocyanate ligands adopt a staggered conformation to minimize steric strain.

Factors Influencing Yield and Purity

Table 1: Optimization Parameters for K₂[Pd(SCN)₄] Synthesis

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate substitution but risk decomposition |

| pH | 4.5–5.5 | Prevents Pd²⁺ hydrolysis |

| KSCN:PdCl₂ Molar Ratio | 4:1 | Excess KSCN drives reaction to completion |

| Crystallization Solvent | Water/Ethanol (3:1) | Balances solubility and crystal growth |

Challenges and Mitigation Strategies

Thiocyanate Oxidation

Thiocyanate ligands are prone to oxidation in acidic or aerobic conditions, forming sulfate or cyanate byproducts. Conducting reactions under nitrogen and avoiding strong acids (pH > 4) mitigates this.

Polymorphism and Hydration

K₂[Pd(SCN)₄] can crystallize as anhydrous or hydrated forms (e.g., K₂[Pd(SCN)₄]·2H₂O). Drying at 110°C for 4–6 hours ensures anhydrous product.

Industrial and Research Applications

The compound serves as a precursor for Pd-based catalysts in cross-coupling reactions and electroplating baths. Its stability in aqueous solutions makes it suitable for depositing palladium films on conductive substrates .

Chemical Reactions Analysis

Types of Reactions

Dipotassium tetrakis(thiocyanato-S)palladate(2-) undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate ligands can be substituted by other ligands such as halides or phosphines.

Oxidation and Reduction: The palladium center can undergo redox reactions, changing its oxidation state.

Coordination Reactions: The compound can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. These reactions are typically carried out in organic solvents at room temperature.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the palladium center.

Coordination Reactions: Various metal salts or organic ligands can be used to form new complexes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides yield palladium halide complexes, while coordination reactions with organic ligands form new coordination compounds.

Scientific Research Applications

Catalysis

Dipotassium tetrakis(thiocyanato-S)palladate(2-) serves as a precursor for synthesizing various palladium catalysts. These catalysts are crucial in numerous organic reactions, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals .

Medicinal Chemistry

Research is ongoing to explore the potential of this compound in medicinal chemistry. Its palladium center may facilitate the development of new therapeutic agents, particularly in targeting specific biological pathways. The unique coordination environment provided by the thiocyanate ligands allows for diverse interactions with biological molecules.

Material Science

In industry, dipotassium tetrakis(thiocyanato-S)palladate(2-) is utilized in the preparation of materials with specific electronic and catalytic properties. Its ability to form stable complexes makes it valuable for developing advanced materials used in electronics and catalysis.

Case Study 1: Palladium Catalysts Development

A study demonstrated that dipotassium tetrakis(thiocyanato-S)palladate(2-) could be effectively used as a precursor for developing palladium-based catalysts for Suzuki-Miyaura coupling reactions. The resulting catalysts exhibited high activity and selectivity, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Drug Development Research

Research has indicated that derivatives of dipotassium tetrakis(thiocyanato-S)palladate(2-) exhibit promising activity against certain cancer cell lines. The study focused on understanding how variations in ligand coordination affect biological activity, paving the way for new drug development strategies.

Mechanism of Action

The mechanism by which dipotassium tetrakis(thiocyanato-S)palladate(2-) exerts its effects involves the coordination of the palladium center with various ligands. The thiocyanate ligands stabilize the palladium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the palladium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and chemical properties of K₂[Pd(SCN)₄] can be compared to analogous palladium(II) complexes and thiocyanato metalates. Below is a detailed analysis:

Structural Comparison with Thiocyanato Metalates

Potassium Tetrathiocyanatoplatinate(II), K₂[Pt(SCN)₄] Coordination Geometry: Similar to K₂[Pd(SCN)₄], Pt²⁺ in K₂[Pt(SCN)₄] adopts a square-planar geometry with Pt–S bond lengths averaging 2.34 Å (referenced in ). Thermal Stability: K₂[Pt(SCN)₄] exhibits higher thermal stability, decomposing above 300°C, compared to K₂[Pd(SCN)₄], which degrades at lower temperatures (~250°C) due to weaker Pd–S bonds . Crystal System: Both complexes crystallize in monoclinic systems, but K₂[Pt(SCN)₄] has distinct lattice parameters (a = 7.12 Å, b = 12.35 Å, c = 14.20 Å) .

Potassium Tetrathiocyanatonickelate(II), K₂[Ni(SCN)₄]

- Coordination Geometry : Ni²⁺ in K₂[Ni(SCN)₄] forms a tetrahedral geometry, contrasting with the square-planar Pd²⁺ in K₂[Pd(SCN)₄] .

- Bond Lengths : Ni–S bonds (~2.40 Å) are longer than Pd–S bonds (2.295–2.327 Å), reflecting differences in metal ionic radii .

Comparison with Palladium Halide Complexes

Potassium Tetrachloridopalladate(II), K₂[PdCl₄] Coordination Geometry: Pd²⁺ adopts a square-planar geometry with Pd–Cl bond lengths of ~2.30 Å, shorter than Pd–S bonds in K₂[Pd(SCN)₄] due to the smaller ionic radius of Cl⁻ . Crystal Structure: K₂[PdCl₄] crystallizes in a tetragonal system (I4/mmm), differing from the monoclinic system of K₂[Pd(SCN)₄] .

Potassium Tetrabromopalladate(II), K₂[PdBr₄]

- Bond Lengths : Pd–Br bonds (~2.45 Å) are longer than Pd–S bonds, consistent with the larger size of Br⁻ .

- Applications : Unlike K₂[Pd(SCN)₄], which is used in catalysis and materials science, K₂[PdBr₄] is primarily employed in semiconductor synthesis .

Comparison with Cyanopalladates

Potassium Tetracyanopalladate(II), K₂[Pd(CN)₄] Coordination Geometry: Pd²⁺ in K₂[Pd(CN)₄] is square-planar, but Pd–C bonds (~1.95 Å) are significantly shorter than Pd–S bonds due to the stronger σ-donor ability of CN⁻ . Electronic Properties: K₂[Pd(CN)₄] exhibits ligand-to-metal charge transfer (LMCT) transitions in UV-Vis spectra, whereas K₂[Pd(SCN)₄] shows broader absorption bands due to thiocyanate’s weaker field strength .

Data Table: Structural Parameters of Selected Palladium Complexes

Key Research Findings

- Ligand Effects : Thiocyanate’s ambidentate nature allows diverse coordination modes (S- or N-bound), but in K₂[Pd(SCN)₄], exclusive S-coordination stabilizes the square-planar geometry .

- Thermal Behavior : K₂[Pd(SCN)₄] decomposes at ~250°C, releasing SCN⁻ ligands, whereas halide analogs (e.g., K₂[PdCl₄]) remain stable up to 400°C .

- Supramolecular Interactions: The 3D network in K₂[Pd(SCN)₄] arises from K⁺⋯S/N interactions and weak hydrogen bonds, a feature absent in non-thiocyanato complexes like K₂[PdCl₄] .

Biological Activity

Dipotassium tetrakis(thiocyanato-S)palladate(II), often referred to as K[Pd(SCN)], is a palladium complex that has garnered attention for its biological activities, particularly in the context of cancer treatment and cytotoxicity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

Dipotassium tetrakis(thiocyanato-S)palladate(II) consists of a palladium ion coordinated with four thiocyanate ligands. The structure is characterized by:

- Coordination Geometry : The palladium center exhibits a square-planar coordination environment defined by two sulfur atoms from thiocyanate ligands and two nitrogen atoms from coordinating ligands like bipyrimidine .

- Bond Lengths : The Pd—S bond lengths range from approximately 2.3157 Å to 2.3419 Å, indicating strong interactions between the metal and the sulfur donors .

Cytotoxicity

Research has demonstrated that K[Pd(SCN)] exhibits significant cytotoxic effects against various cancer cell lines. Notable studies include:

- Cell Lines Tested : The compound has been evaluated against A549 (lung carcinoma) and HT29 (colon carcinoma) cell lines, showing substantial cytotoxic activity. In vitro experiments indicated that the complex induced apoptosis and necrosis in these tumor cells, with a higher necrotic than apoptotic response observed .

- Comparative Efficacy : The palladium complex was found to be more effective at inhibiting cancer cell growth compared to normal lymphocytes, suggesting a degree of selectivity that could be beneficial in therapeutic contexts .

Mechanistic Insights

The biological activity of K[Pd(SCN)] is believed to stem from its ability to interact with cellular components:

- DNA Binding : Studies on related palladium complexes have shown that they can bind to DNA, leading to the disruption of cellular replication processes. This property is crucial for their antitumor activity .

- Reactive Oxygen Species (ROS) Generation : Palladium complexes can induce oxidative stress in cells, contributing to their cytotoxic effects. This mechanism is often linked to increased apoptosis in cancer cells while sparing normal cells .

Antitumor Activity

The antitumor potential of K[Pd(SCN)] has been assessed through various experimental approaches:

- In Vitro Studies : A study demonstrated that palladium complexes could inhibit cell proliferation in U937 leukemia cells more effectively than platinum-based counterparts, highlighting their potential as chemotherapeutic agents .

- Case Studies : Specific case studies have indicated that these complexes can serve as promising candidates for further development in cancer therapy due to their unique mechanisms of action and relative selectivity towards malignant cells .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of Dipotassium tetrakis(thiocyanato-S)palladate(II):

Q & A

Q. What are the optimal synthetic conditions for preparing dipotassium tetrakis(thiocyanato-κS)palladate(2−) and its co-crystallized neutral complexes?

The compound is synthesized via refluxing Na₂PdCl₄ with excess KSCN and 2,2′-bipyrimidine in methanol. Critical parameters include stoichiometric ratios (e.g., 1:11 molar ratio of PdCl₄²⁻ to SCN⁻) and reaction duration (~3 hours). Co-crystallization with neutral [Pd(SCN)₂(bpym)] complexes arises from ligand exchange and self-assembly in acetonitrile . Characterization involves single-crystal X-ray diffraction (SCXRD) and elemental analysis. Key validation includes comparing bond lengths (e.g., Pd–S = 2.28–2.34 Å) and coordination geometry with literature .

Q. How is the coordination geometry of Pd²⁺ centers determined in this compound?

SCXRD reveals two distinct Pd²⁺ environments:

- Anionic [Pd(NCS)₄]²⁻ : Square-planar geometry (PdS₄) with near-identical Pd–S bond lengths (2.3157–2.3419 Å) and S–Pd–S angles of ~83.9–96.1° .

- Neutral [Pd(NCS)₂(bpym)] : Distorted square-planar coordination involving two SCN⁻ ligands (Pd–S = 2.28–2.31 Å) and two bipyrimidine N donors (Pd–N = 2.059–2.074 Å). Dihedral angles between pyrimidine rings (3.98–4.57°) indicate slight non-planarity . Data refinement uses SHELXL-97 with R₁ = 0.030 and wR₂ = 0.080 .

Advanced Research Questions

Q. How can discrepancies in Pd–S bond lengths between studies be resolved?

Discrepancies (e.g., 2.312–2.392 Å in earlier studies vs. 2.325–2.345 Å in modern refinements) arise from differences in data resolution (e.g., Cu vs. Mo-Kα radiation) and refinement software (SHELX-97 vs. older methods). High-resolution SCXRD (θmax = 26.0°, Rint = 0.030) and full-matrix least-squares refinement reduce systematic errors . Validation tools like ADDSYM in PLATON ensure correct space group assignment (e.g., P2₁/c) .

Q. What role do K⁺···S/N interactions play in stabilizing the 3D polymeric network?

K⁺ ions bridge anionic and neutral complexes via:

- Short contacts : K⁺···S = 3.60–3.67 Å and K⁺···N = 2.81–3.37 Å.

- Polyhedral connectivity : KN₇S polyhedra form infinite chains with K⁺···K⁺ separations of 4.44–4.50 Å . Hydrogen bonds (C–H···S/N, 2.7–3.2 Å) further stabilize the lattice. Hirshfeld surface analysis or DFT calculations could quantify these interactions .

Q. How do thiocyanato ligand conformations affect electronic properties?

SCN⁻ exhibits near-linear coordination (S–C–N = 174.8–178.1°) with tetrahedral Pd–S–C angles (106.6–110.4°), indicating minimal π-backbonding. Neutral complexes show cis-SCN⁻ ligands (Pd–S–C = 106.6–110.4° vs. trans in anionic complexes), altering frontier molecular orbitals. UV-vis spectroscopy and cyclic voltammetry could correlate geometry with redox behavior .

Q. What comparative insights emerge from analogous Pt(II) or Ni(II) thiocyanato complexes?

K₂[Pt(SCN)₄] is isostructural with the Pd analogue but shows longer M–S bonds (e.g., Pt–S = 2.34–2.39 Å vs. Pd–S = 2.32–2.34 Å) due to relativistic effects. Ni(II) analogs often adopt octahedral geometry, highlighting Pd²⁺’s preference for square-planar coordination. Comparative SCXRD and XAFS studies can elucidate metal-ligand bonding trends .

Methodological Guidelines

- Data Contradiction Analysis : Use Hamilton R-factor ratio tests to validate refinements. For example, the title compound’s R₁ = 0.030 vs. 0.037 in related structures .

- Hydrogen Bonding : Apply SHELXL’s DFIX and DANG restraints to model weak interactions (e.g., C–H···S) with isotropic displacement parameters (Uiso = 1.2Ueq) .

- Software : Use OLEX2 or WinGX for structure visualization, referencing SHELX-97 for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.